Quinine sulfate
Overview
Description
Quinine sulfate is a naturally occurring alkaloid derived from the bark of various species of cinchona trees, including Cinchona succirubra, Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana . It has been historically significant in the treatment of malaria and is known for its bitter taste, which is also utilized in tonic water .
Mechanism of Action
Target of Action
Quinine sulfate primarily targets the erythrocytic forms of malarial parasites, specifically Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .
Mode of Action
Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes . Quinine and quinidine also inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites .
Biochemical Pathways
Quinine affects several biochemical pathways in the malarial parasite. It inhibits the digestion of hemoglobin, which is crucial for the parasite’s survival and growth . It also inhibits the formation of haemozoin, a byproduct of hemoglobin digestion . This disruption of the parasite’s metabolic processes leads to its death.
Pharmacokinetics
Quinine is primarily metabolized by the liver via CYP450 enzymes, particularly CYP3A4 . It has a protein binding range of 69% to 92% in healthy subjects and 78% to 95% in patients with malaria . The absolute bioavailability of quinine from this compound tablets is about 70%, but this varies widely (45 to 100%) between patients . The plasma half-life is prolonged to 26 hours in patients with severe long-term renal impairment .
Result of Action
The primary result of quinine’s action is the clearance of malarial parasites from the bloodstream, leading to the resolution of malarial symptoms . Quinine can also adversely affect almost every body system, with the most common adverse events associated with its use being a cluster of symptoms called "cinchonism" .
Action Environment
The efficacy of quinine can be influenced by several environmental factors. For instance, the severity of the infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics . Furthermore, geographical regions where resistance to chloroquine has been documented have shown this compound to be effective .
Biochemical Analysis
Biochemical Properties
Quinine sulfate interacts with various biomolecules in its role as an antimalarial agent. It acts as a blood schizonticide, suppressing the asexual cycle of development of malaria parasites in the erythrocytes . It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It depresses oxygen uptake and carbohydrate metabolism . It also disrupts the parasite’s replication and transcription . In some cases, it can cause serious side effects such as thrombocytopenia and hemolytic uremic syndrome .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It intercalates into DNA, disrupting the parasite’s replication and transcription . It also has cardiovascular effects similar to quinidine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is generally well tolerated at the doses used for treatment of leg cramps . Adverse events may include tinnitus, impaired hearing, headache, nausea, disturbed vision, and confusion .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs, the recommended dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized via hepatic oxidative cytochrome P450 pathways, predominantly by CYP3A4 . This metabolism forms the major metabolite, 3-hydroxyquinine .
Transport and Distribution
This compound is readily absorbed mainly from the upper small intestine . It is distributed throughout the body fluids and is highly protein bound, mainly to alpha-1 acid glycoprotein .
Subcellular Localization
This compound localizes to a non-acidic compartment within the food vacuole of the malaria parasite Plasmodium falciparum . This localization is not affected by the copy number of the pfmdr1 gene, which encodes a food vacuolar membrane transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of cinchona trees. The extraction process involves several steps:
Bark Collection and Drying: The bark is collected and dried.
Extraction: The dried bark is then subjected to extraction using solvents like ethanol or chloroform.
Purification: The crude extract is purified through crystallization or other purification techniques to isolate quinine.
Formation of Sulfate Salt: The purified quinine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract quinine from the bark.
Purification: Employing advanced purification techniques like chromatography.
Conversion to Sulfate: Reacting the purified quinine with sulfuric acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Quinine sulfate undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinine.
Substitution Products: Various substituted quinine derivatives.
Scientific Research Applications
Quinine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Industry: Used in the production of tonic water and other beverages.
Comparison with Similar Compounds
Quinidine: Another cinchona alkaloid with similar antimalarial properties but different pharmacokinetics.
Chloroquine: A synthetic antimalarial drug with a different mechanism of action.
Artemisinin: A modern antimalarial drug derived from the sweet wormwood plant.
Uniqueness of Quinine Sulfate: this compound is unique due to its natural origin and historical significance in the treatment of malaria. Unlike synthetic drugs, it has a long history of use and has been a cornerstone in the fight against malaria for centuries .
Properties
CAS No. |
6119-70-6 |
---|---|
Molecular Formula |
C40H52N4O9S |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |
InChI Key |
FXWJCCDFXIIZQW-AMXCKVRDSA-N |
impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
Key on ui other cas no. |
207671-44-1 |
physical_description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6183-68-2 6485-42-3 |
shelf_life |
>2 years if stored properly |
solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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